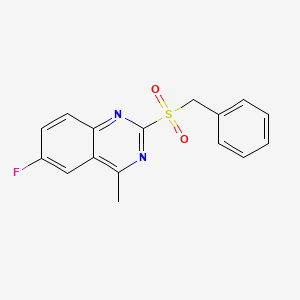

![molecular formula C16H22N2O2 B4394100 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4394100.png)

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide

Overview

Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide, also known as MEAI, is a chemical compound that has attracted attention from researchers due to its potential applications in scientific research. MEAI belongs to the class of tryptamines, which are organic compounds that contain an indole ring and an amino group. In

Scientific Research Applications

Crystal Structure Analysis

- The crystal structure of a similar compound, N-[(6-Methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide, was analyzed using X-ray diffraction. This study is significant in understanding the molecular arrangement and interactions within the compound, which can be critical for determining its physical and chemical properties (Hirano et al., 2004).

Receptor Binding and Agonist Activity

- Research on 2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine derivatives has shown their ability to bind to 5-HT1D receptors, displaying varying degrees of agonist activity. These findings are crucial for understanding the potential therapeutic applications of these compounds in neurology and psychopharmacology (Barf et al., 1996).

Inhibition of Leukotriene Synthesis

- The compound 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid has been identified as a potent inhibitor of leukotriene synthesis, with potential implications in treating inflammatory conditions like asthma (Hutchinson et al., 2009).

Anti-Influenza Drug Candidate

- A derivative, ethyl 2-(dimethylaminomethyl)-5-hydroxy-1-methyl-6-(pyridin-3-yl)-1H-indole-3-carboxylate, was evaluated as an anti-influenza drug candidate. This research highlights the compound's potential in treating influenza, emphasizing its pharmacokinetics, bioavailability, and toxicity profiles (Ivashchenko et al., 2014).

Analytical Chemistry of Synthetic Routes

- The synthetic routes to related tryptamine derivatives have been characterized, providing valuable insights into the chemical synthesis process and potential impurities that may arise, which is essential for pharmaceutical manufacturing (Brandt et al., 2004).

Antihypertensive Properties

- Aryloxypropanolamines containing the 3-indolyl-tert-butyl moiety demonstrated antihypertensive activity, beta-adrenergic receptor antagonist action, and vasodilating activity. Thisresearch underscores the potential of indole derivatives in cardiovascular therapeutics (Kreighbaum et al., 1980).

Spectrofluorimetric Analysis in Pharmaceutical Preparations

- Novel spectrofluorimetric methods have been developed for determining melatonin in the presence of N-{2-[1-({3-[2-(acetylamino)ethyl]-5-methoxy-1H-indol-2-yl}methyl)-5-methoxy-1H-indol-3-yl]-ethyl}acetamide. This highlights the use of indole derivatives in analytical chemistry, particularly in quality control of pharmaceuticals (Darwish et al., 2012).

Determination in Pharmaceutical Quality Control

- A High-Performance Liquid Chromatography (HPLC) method was established for determining N-[2-(5-methoxy-1H-indol-3-)ethyl]heximide and its related substances, demonstrating its application in pharmaceutical analysis and quality control (Luo Chuan-huan, 2006).

Anti-inflammatory and Anticancer Properties

- The synthesis of nonsteroidal anti-inflammatory-organometallic compounds, including indole derivatives, showed potential in anticancer therapy. This research opens new avenues in the development of cancer treatments (Pǎunescu et al., 2016).

Antimicrobial Activity

- Novel indole derivatives have been synthesized and evaluated for antimicrobial activities, contributing to the development of new antimicrobial agents (Nazir et al., 2018).

properties

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-16(2,3)15(19)17-8-7-11-10-18-14-6-5-12(20-4)9-13(11)14/h5-6,9-10,18H,7-8H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMVZJLZCUYFCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCC1=CNC2=C1C=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

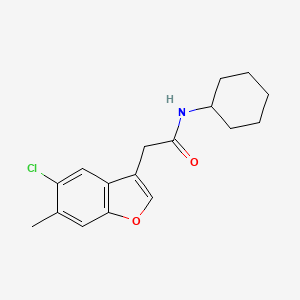

![N-benzyl-2-[methyl(4-nitrobenzoyl)amino]benzamide](/img/structure/B4394023.png)

![dimethyl 5-amino-2-methyl-3-oxo-7-(2-thienyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4394026.png)

![N-benzyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4394029.png)

![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B4394035.png)

![2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4394042.png)

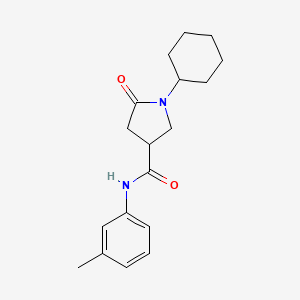

![2-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4394055.png)

![2-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4394056.png)

![4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4394065.png)

![2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4394071.png)

![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4394081.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropylalaninamide](/img/structure/B4394114.png)